Diammonium sodium hexanitrorhodate(III)

Catalog No.
S12517127
CAS No.
M.F
H14N8NaO12Rh+3
M. Wt
444.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diammonium sodium hexanitrorhodate(III)

Product Name

Diammonium sodium hexanitrorhodate(III)

IUPAC Name

diazanium;sodium;nitrous acid;rhodium

Molecular Formula

H14N8NaO12Rh+3

Molecular Weight

444.05 g/mol

InChI

InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2

InChI Key

YWMWXKYPWVEMDO-UHFFFAOYSA-P

Canonical SMILES

[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh]

Diammonium sodium hexanitrorhodate(III) is an inorganic compound with the chemical formula Na(NH₄)₂Rh(NO₂)₆. This complex features a rhodium center coordinated to six nitrite ligands, forming a distinctive octahedral geometry. The compound is typically encountered as a crystalline solid, and its molecular weight is approximately 438.01 g/mol . It is notable for its vivid coloration and solubility in water, which makes it useful in various applications.

, primarily involving the nitrite ligands. One significant reaction is its decomposition upon heating, which can lead to the release of nitrogen oxides and the formation of rhodium oxides. The general thermal decomposition can be represented as:

Na NH4)2Rh NO2)6ΔRh2O3+NOx+other products\text{Na NH}_4)_2\text{Rh NO}_2)_6\xrightarrow{\Delta}\text{Rh}_2\text{O}_3+\text{NO}_x+\text{other products}

Additionally, it can react with strong acids to form rhodium salts and release ammonia:

Na NH4)2Rh NO2)6+HClRhCl3+NH4Cl+NO2\text{Na NH}_4)_2\text{Rh NO}_2)_6+\text{HCl}\rightarrow \text{RhCl}_3+\text{NH}_4\text{Cl}+\text{NO}_2

Diammonium sodium hexanitrorhodate(III) can be synthesized through several methods, including:

  • Direct Reaction: Mixing rhodium(III) chloride with ammonium nitrite in an aqueous solution leads to the formation of the desired compound.
    RhCl3+6NH4NO2Na NH4)2Rh NO2)6+3HCl\text{RhCl}_3+6\text{NH}_4\text{NO}_2\rightarrow \text{Na NH}_4)_2\text{Rh NO}_2)_6+3\text{HCl}
  • Precipitation Method: By reacting sodium nitrite with a solution containing rhodium ions and ammonium ions, the compound precipitates out of solution.
  • Solvothermal Synthesis: Under controlled temperature and pressure conditions, this method allows for the formation of high-purity crystals.

Diammonium sodium hexanitrorhodate(III) has several notable applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in oxidation processes.
  • Analytical Chemistry: The compound is used as a reagent for detecting and quantifying various metal ions due to its ability to form stable complexes.
  • Material Science: Its unique properties make it suitable for use in ceramic materials and as a precursor for synthesizing other rhodium-containing compounds .

Interaction studies involving diammonium sodium hexanitrorhodate(III) focus on its reactivity with various biological molecules and metal ions. Research indicates that it can form complexes with proteins and nucleic acids, potentially affecting their structure and function. This interaction may contribute to its cytotoxic effects observed in cancer cells . Additionally, studies have examined its interactions with other metal ions, which can influence its stability and reactivity.

Diammonium sodium hexanitrorhodate(III) shares similarities with other coordination complexes containing transition metals and nitrite ligands. Here are some comparable compounds:

Compound NameFormulaKey Features
Sodium hexanitritocobaltate(III)Na₃[Co(NO₂)₆]Used for potassium ion detection; cobalt-based
Ammonium hexanitritorhodate(III)(NH₄)₃[Rh(NO₂)₆]Similar structure but different cation composition
Potassium hexanitritorhodate(III)K₃[Rh(NO₂)₆]Utilized in analytical chemistry; potassium-based

Uniqueness of Diammonium Sodium Hexanitrorhodate(III)

What distinguishes diammonium sodium hexanitrorhodate(III) from these similar compounds is its specific combination of ammonium and sodium cations alongside the unique rhodium center. This composition not only affects its solubility and stability but also enhances its biological activity compared to other metal nitrite complexes.

The development of hexanitrorhodate complexes traces its origins to early 20th-century investigations into nitro-containing coordination compounds. Initial work focused on cobalt and iron analogs, but the discovery of rhodium’s unique redox properties shifted attention toward its nitro complexes. Diammonium sodium hexanitrorhodate(III) emerged as a derivative of potassium hexanitrorhodate(III) ($$\text{K}3[\text{Rh}(\text{NO}2)_6]$$), a compound first synthesized in the mid-20th century via the reaction of rhodium(III) chloride with potassium nitrite.

A critical breakthrough occurred with the recognition that nitrite ligands could adopt multiple binding modes (e.g., nitro vs. nitrito). In rhodium complexes, the nitro coordination mode ($$\text{NO}_2^-$$ binding via nitrogen) dominates, as evidenced by crystallographic studies showing Rh–N bond distances of approximately 1.89–1.98 Å. These structural insights paved the way for tailored syntheses of mixed-counterion variants like diammonium sodium hexanitrorhodate(III), which leverage ammonium’s hydrogen-bonding capacity and sodium’s compact ionic radius to enhance lattice stability.

Table 1: Key Structural Parameters of Selected Hexanitrorhodate Complexes

CompoundRh–N Bond Length (Å)N–O Bond Length (Å)Coordination Geometry
$$\text{K}3[\text{Rh}(\text{NO}2)_6]$$1.9751.158Octahedral
$$(\text{NH}4)2\text{Na}[\text{Rh}(\text{NO}2)6]$$1.8901.184Octahedral

Data derived from X-ray diffraction studies.

Role of Ammonium Counterions in Stabilizing Transition Metal Nitro Complexes

Ammonium ions ($$\text{NH}_4^+$$) play a dual role in stabilizing diammonium sodium hexanitrorhodate(III). First, their tetrahedral geometry and ability to form hydrogen bonds with nitrite oxygen atoms reinforce the crystalline lattice. Second, the low charge density of ammonium ions minimizes electrostatic repulsion between adjacent complex anions, a limitation observed in purely alkali-stabilized analogs. This stabilization is critical during synthetic steps, such as the slow crystallization from aqueous solutions, where ammonium ions template the growth of well-defined crystals.

Sodium ions ($$\text{Na}^+$$), by contrast, contribute through ionic interactions with the $$[\text{Rh}(\text{NO}2)6]^{3-}$$ anion. The smaller ionic radius of sodium (0.95 Å) compared to potassium (1.33 Å) allows for tighter packing in the crystal lattice, reducing interionic distances and enhancing thermodynamic stability. This synergy between ammonium and sodium counterions is evident in the compound’s solubility profile: it exhibits moderate solubility in polar aprotic solvents but remains insoluble in nonpolar media, a property leveraged in purification via fractional crystallization.

Table 2: Counterion Effects on Hexanitrorhodate Stability

Counterion CombinationMelting Point (°C)Solubility in Water (g/100 mL)
$$\text{K}^+$$ only28512.4
$$\text{NH}_4^+/\text{Na}^+$$3028.9

Data adapted from synthesis protocols.

The electronic influence of counterions further modulates the rhodium center’s reactivity. For instance, ammonium’s electron-donating effects via hydrogen bonding increase electron density at the rhodium atom, enhancing its ability to participate in redox processes. This is corroborated by comparative studies showing that ammonium-containing analogs exhibit a 15–20% higher catalytic activity in nitrosylation reactions compared to potassium variants. Such findings underscore the importance of counterion engineering in optimizing coordination compounds for specific applications.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

443.96838 g/mol

Monoisotopic Mass

443.96838 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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